molecular formula C29H54O4 B12586561 Diethyl (docos-13-en-1-yl)propanedioate CAS No. 612489-67-5

Diethyl (docos-13-en-1-yl)propanedioate

Cat. No.: B12586561
CAS No.: 612489-67-5
M. Wt: 466.7 g/mol
InChI Key: YMKUECNBUDEBHD-UHFFFAOYSA-N
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Description

Diethyl (docos-13-en-1-yl)propanedioate is a chemical compound known for its unique structure and properties It is an ester derivative of propanedioic acid, featuring a long-chain alkene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (docos-13-en-1-yl)propanedioate typically involves the alkylation of diethyl propanedioate (also known as diethyl malonate) with a suitable alkyl halide. The reaction is carried out under basic conditions, often using sodium ethoxide in ethanol as the base. The enolate ion formed from diethyl propanedioate reacts with the alkyl halide to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may use more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Diethyl (docos-13-en-1-yl)propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted esters or amides.

Scientific Research Applications

Diethyl (docos-13-en-1-yl)propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of diethyl (docos-13-en-1-yl)propanedioate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in further biochemical reactions. The long-chain alkene group may interact with lipid membranes or other hydrophobic environments, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

612489-67-5

Molecular Formula

C29H54O4

Molecular Weight

466.7 g/mol

IUPAC Name

diethyl 2-docos-13-enylpropanedioate

InChI

InChI=1S/C29H54O4/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(28(30)32-5-2)29(31)33-6-3/h13-14,27H,4-12,15-26H2,1-3H3

InChI Key

YMKUECNBUDEBHD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCCC(C(=O)OCC)C(=O)OCC

Origin of Product

United States

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